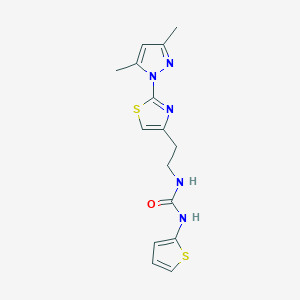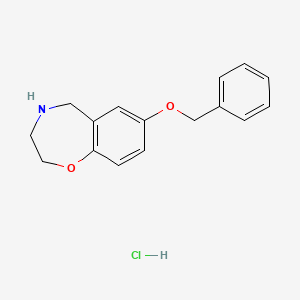![molecular formula C25H24N2O4 B2788439 N-[1-(3-methoxybenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]-4-methylbenzenecarboxamide CAS No. 477864-86-1](/img/structure/B2788439.png)
N-[1-(3-methoxybenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]-4-methylbenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a carboxamide group, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (R-NH2) .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Mécanisme D'action
Target of Action
The primary target of this compound is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties .
Mode of Action
The compound interacts with FAAH and inhibits its activity . This inhibition is time-dependent and dose-dependent , suggesting that the compound may bind to FAAH in a slowly reversible or irreversible manner . The inhibition of FAAH leads to an increase in the levels of endocannabinoids .
Biochemical Pathways
The inhibition of FAAH affects the endocannabinoid system , a biochemical communication system in the body that plays a crucial role in regulating physiology, mood, and everyday experience . The endocannabinoid system consists of endocannabinoids, receptors they bind to (CB1 and CB2 receptors), and enzymes that break them down . By inhibiting FAAH, the compound increases the concentration of endocannabinoids, which can bind to cannabinoid receptors and modulate neurotransmitter release .
Pharmacokinetics
A related compound, n-3-methoxybenzyl-palmitamide, has been studied in rats . It was found that the compound showed a double peak in the plasma concentration-time curve, indicating complex absorption dynamics . The highest distribution after absorption was in the stomach, followed by the lung . The absorption and elimination rates were slow .
Result of Action
The inhibition of FAAH and the subsequent increase in endocannabinoid levels can have several effects at the molecular and cellular level. It can modulate the release of neurotransmitters, potentially providing analgesic , anti-inflammatory , or neuroprotective effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]-2,5-dioxo-7,8-dihydro-6H-quinolin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-16-9-11-18(12-10-16)24(29)26-21-14-20-22(7-4-8-23(20)28)27(25(21)30)15-17-5-3-6-19(13-17)31-2/h3,5-6,9-14H,4,7-8,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYHVOIJDJTQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCC3=O)N(C2=O)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2788356.png)
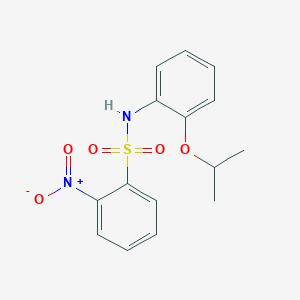
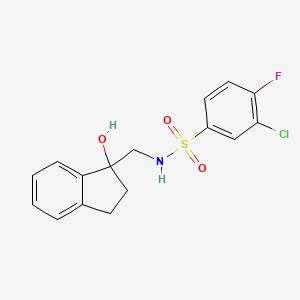
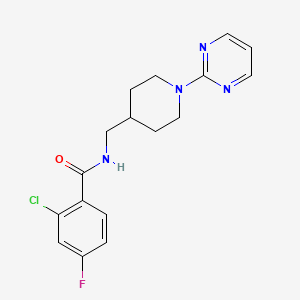
![9-((4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2788362.png)
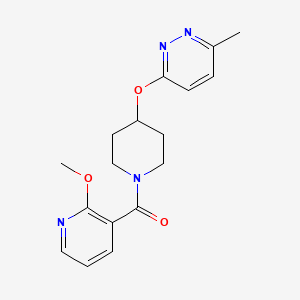
![[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2788366.png)
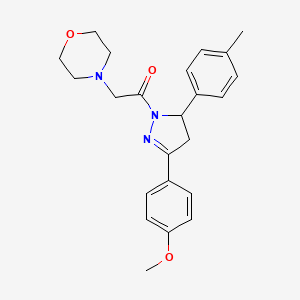
![7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2788369.png)

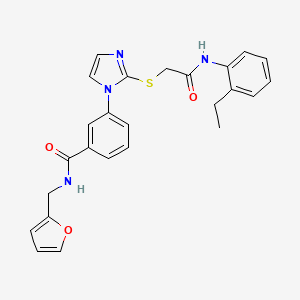
![4-(diethylsulfamoyl)-N-[4-[2-[[4-(diethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2788375.png)
